Phosphatidylinositol 4,5-bisphosphate
Overview
Description
Phosphatidylinositol 4,5-bisphosphate is a minor phospholipid component of cell membranes. It is enriched at the plasma membrane where it serves as a substrate for a number of important signaling proteins . This compound plays a crucial role in various cellular processes, including cytoskeletal organization, cell motility, and signal transduction .
Preparation Methods
Phosphatidylinositol 4,5-bisphosphate is primarily synthesized by the type I phosphatidylinositol 4-phosphate 5-kinases from phosphatidylinositol 4-phosphate . In metazoans, it can also be formed by type II phosphatidylinositol 5-phosphate 4-kinases from phosphatidylinositol 5-phosphate . The synthetic routes involve phosphorylation reactions that are catalyzed by specific kinases under physiological conditions.
Chemical Reactions Analysis
Phosphatidylinositol 4,5-bisphosphate undergoes several types of chemical reactions, including hydrolysis and phosphorylation. One of the key reactions is the hydrolysis catalyzed by phospholipase C, which generates inositol 1,4,5-trisphosphate and diacylglycerol . These reactions typically occur under physiological conditions and are crucial for signal transduction pathways.
Scientific Research Applications
Phosphatidylinositol 4,5-bisphosphate has a wide range of scientific research applications:
Mechanism of Action
Phosphatidylinositol 4,5-bisphosphate exerts its effects by serving as a substrate for various enzymes, including phospholipase C and phosphatidylinositol 3-kinase . It regulates the organization, polymerization, and branching of filamentous actin via direct binding to F-actin regulatory proteins . Additionally, it controls the activity of ion channels and other membrane proteins .
Comparison with Similar Compounds
Phosphatidylinositol 4,5-bisphosphate is unique in its ability to act as a precursor for multiple signaling molecules, including inositol trisphosphate and diacylglycerol . Similar compounds include:
Phosphatidylinositol 4-phosphate: A precursor in the synthesis of this compound.
Phosphatidylinositol 3,4,5-trisphosphate: Another important signaling molecule involved in cellular processes.
Cholesterol: While not a phosphoinositide, it plays a crucial role in membrane structure and function, often interacting with this compound.
This compound stands out due to its central role in multiple signaling pathways and its ability to regulate a wide range of cellular functions.
Properties
IUPAC Name |
[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H85O19P3/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)63-39(37-61-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-62-69(59,60)66-45-42(50)43(51)46(64-67(53,54)55)47(44(45)52)65-68(56,57)58/h11,13,17,19,22,24,28,30,39,42-47,50-52H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,59,60)(H2,53,54,55)(H2,56,57,58)/b13-11-,19-17-,24-22-,30-28-/t39-,42-,43+,44+,45-,46-,47-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWINRVXAYPOMW-FCNJXWMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H85O19P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420578 | |
Record name | Brain PI(4,5)P2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1047.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245126-95-8 | |
Record name | 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol-4,5-bisphosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=245126-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brain PI(4,5)P2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHOSPHATIDYLINOSITOL 4,5-BISPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B7FUW76X2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does brain PI(4,5)P2 interact with model membranes, and what influences its partitioning behavior?
A1: The research abstract states that brain PI(4,5)P2 readily incorporates into model membranes []. Its partitioning from an aqueous solution into a bilayer favors liquid-disordered membranes over liquid-ordered ones []. This suggests that the physical state of the membrane influences how readily brain PI(4,5)P2 will incorporate itself. Further research is ongoing to determine if factors like lipid composition, acyl chain structure, or cholesterol concentration impact this partitioning behavior [].
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